2-Benzyl-4,5-dihydro-1,3-oxazole
Overview
Description
2-Benzyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the benzyl group attached to the oxazole ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4,5-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents to induce cyclization at room temperature . Another approach involves the use of manganese dioxide as a heterogeneous reagent in flow processes, which allows for the oxidative aromatization of oxazolines to oxazoles .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of stable reagents like Deoxo-Fluor® and manganese dioxide in packed reactors minimizes safety risks and enhances product purity .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding oxazole using reagents like manganese dioxide or bromotrichloromethane.
Substitution: Palladium-catalyzed arylation at the C-2 or C-5 positions using aryl halides.
Cyclization: Formation of oxazole derivatives through cyclodehydration of β-hydroxy amides.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Substitution: Palladium catalysts, aryl halides, and phosphine ligands.
Major Products:
Oxidation: Oxazole derivatives.
Substitution: Aryl-substituted oxazoles.
Scientific Research Applications
2-Benzyl-4,5-dihydro-1,3-oxazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets, leading to various biological effects. For instance, oxazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby inducing apoptosis in cancer cells . The compound’s ability to bind to the colchicine site on tubulin highlights its potential as an anticancer agent .
Comparison with Similar Compounds
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with different positioning of the nitrogen and oxygen atoms.
Thiazole: Contains sulfur instead of oxygen in the five-membered ring.
Uniqueness: 2-Benzyl-4,5-dihydro-1,3-oxazole is unique due to the presence of the benzyl group, which enhances its reactivity and biological activity compared to other oxazole derivatives .
Properties
IUPAC Name |
2-benzyl-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPDXYQIQIJZJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305946 | |
Record name | 2-Benzyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10431-95-5 | |
Record name | NSC172867 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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